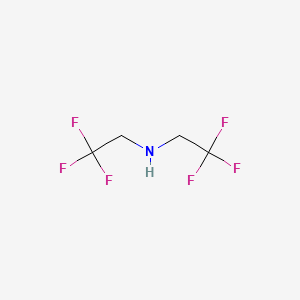

Bis(2,2,2-trifluoroethyl)amine

Description

The exact mass of the compound Bis(2,2,2-trifluoroethyl)amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(2,2,2-trifluoroethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2,2-trifluoroethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F6N/c5-3(6,7)1-11-2-4(8,9)10/h11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJGHXLFPMOKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193671 | |

| Record name | Bis(2,2,2-trifluoroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

407-01-2 | |

| Record name | 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,2,2-trifluoroethyl)amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,2,2-trifluoroethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,2,2-trifluoroethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2,2,2-trifluoroethyl)amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/647ERY9JBN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bis(2,2,2-trifluoroethyl)amine from Trifluoroethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a robust and accessible synthetic pathway for the preparation of bis(2,2,2-trifluoroethyl)amine, a valuable building block in pharmaceutical and materials science, starting from the readily available 2,2,2-trifluoroethanol. The synthesis proceeds via a two-step sequence involving the activation of trifluoroethanol through tosylation, followed by a nucleophilic substitution with an appropriate amine source. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols, and a summary of the relevant quantitative data to facilitate the successful and efficient synthesis of the target compound.

Introduction

Bis(2,2,2-trifluoroethyl)amine is a fluorinated secondary amine of significant interest in the development of novel pharmaceuticals and advanced materials. The incorporation of trifluoroethyl groups can impart unique properties, such as enhanced metabolic stability, increased lipophilicity, and altered basicity, making it a desirable moiety in drug design. This guide outlines a practical and scalable synthetic route from 2,2,2-trifluoroethanol, a common fluorinated solvent and building block.

Synthetic Strategy

The synthesis of bis(2,2,2-trifluoroethyl)amine from trifluoroethanol is most effectively achieved through a two-step process. A direct conversion is not readily feasible due to the poor leaving group ability of the hydroxyl group. Therefore, the synthetic strategy involves:

-

Activation of Trifluoroethanol: The hydroxyl group of 2,2,2-trifluoroethanol is converted into a good leaving group. The formation of a p-toluenesulfonate (tosylate) ester is a common and efficient method for this transformation.

-

Nucleophilic Amination: The resulting 2,2,2-trifluoroethyl p-toluenesulfonate is then reacted with an amine nucleophile to form the desired bis(2,2,2-trifluoroethyl)amine. Two primary approaches for this step are considered:

-

Route A: Reaction with ammonia, which can lead to a mixture of primary, secondary, and tertiary amines.

-

Route B: Reaction with 2,2,2-trifluoroethylamine, providing a more direct route to the target secondary amine.

-

The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for bis(2,2,2-trifluoroethyl)amine.

Experimental Protocols

Step 1: Synthesis of 2,2,2-Trifluoroethyl p-toluenesulfonate

This procedure details the conversion of 2,2,2-trifluoroethanol to its corresponding tosylate, a key intermediate for the subsequent amination step.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2,2,2-Trifluoroethanol | 100.04 | 1.0 |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 |

| Pyridine (or Triethylamine) | 79.10 (or 101.19) | 1.5 |

| Dichloromethane (DCM), anhydrous | - | - |

| Water | - | - |

| Brine | - | - |

| Sodium sulfate, anhydrous | - | - |

Procedure:

-

To a solution of 2,2,2-trifluoroethanol (1.0 eq.) in anhydrous dichloromethane (10 volumes) in a round-bottomed flask equipped with a magnetic stirrer and under an inert atmosphere, cool the mixture to 0 °C using an ice bath.

-

Slowly add pyridine or triethylamine (1.5 eq.) to the cooled solution.

-

Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (monitored by TLC), allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash successively with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2,2-trifluoroethyl p-toluenesulfonate.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of Bis(2,2,2-trifluoroethyl)amine

Two alternative routes for the N-alkylation of the tosylate intermediate are presented below.

This route utilizes ammonia as the nitrogen source. Careful control of stoichiometry is crucial to favor the formation of the secondary amine over the primary and tertiary amine byproducts.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | 254.23 | 2.0 |

| Ammonia (concentrated aqueous or gas) | 17.03 | Excess |

| Suitable solvent (e.g., Ethanol, THF) | - | - |

Procedure:

-

In a pressure vessel, dissolve 2,2,2-trifluoroethyl p-toluenesulfonate (2.0 eq.) in a suitable solvent such as ethanol or THF.

-

Add a large excess of concentrated aqueous ammonia or bubble gaseous ammonia through the solution. The use of a significant excess of ammonia is intended to favor the formation of the primary amine initially, which can then be further alkylated, while also minimizing the formation of the tertiary amine.

-

Seal the vessel and heat the reaction mixture to a temperature between 100-150 °C for several hours. The reaction progress should be monitored by GC-MS or LC-MS.

-

After cooling to room temperature, carefully vent the excess ammonia.

-

Acidify the reaction mixture with aqueous HCl and extract with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material and byproducts.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the liberated amine into an organic solvent.

-

Dry the organic extract over a suitable drying agent, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by fractional distillation to isolate bis(2,2,2-trifluoroethyl)amine.

This route offers a more direct synthesis of the target secondary amine by alkylating the pre-formed 2,2,2-trifluoroethylamine.

Reaction:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | 254.23 | 1.0 |

| 2,2,2-Trifluoroethylamine | 99.06 | 1.1 - 1.5 |

| Non-nucleophilic base (e.g., DIPEA) | 129.24 | 1.5 - 2.0 |

| Anhydrous solvent (e.g., DMF, DMSO) | - | - |

Procedure:

-

Dissolve 2,2,2-trifluoroethyl p-toluenesulfonate (1.0 eq.) and 2,2,2-trifluoroethylamine (1.1-1.5 eq.) in an anhydrous polar aprotic solvent such as DMF or DMSO in a round-bottomed flask under an inert atmosphere.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the reaction mixture.

-

Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine to remove the solvent and salt byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to obtain pure bis(2,2,2-trifluoroethyl)amine. A method for the selective mono-N-alkylation of primary amines using a cesium base in anhydrous DMSO or DMF at room temperature has been reported, which may also be applicable.[2]

Data Presentation

The following table summarizes the key physical and chemical properties of the starting material, intermediate, and final product.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 100.04 | 74 | -43.5 |

| 2,2,2-Trifluoroethyl p-toluenesulfonate | C₉H₉F₃O₃S | 254.23 | 87-92 / 0.1 mmHg | 36-38 |

| Bis(2,2,2-trifluoroethyl)amine | C₄H₅F₆N | 181.08 | 217 | N/A |

Signaling Pathways and Logical Relationships

The logical progression of the synthesis can be visualized as a series of transformations, starting from the activation of the alcohol to the final N-alkylation.

Caption: Logical flow of the two-step synthesis.

Conclusion

References

An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl)amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2,2-trifluoroethyl)amine is a fluorinated secondary amine that serves as a critical building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of two trifluoroethyl groups imparts unique chemical and physical properties, including high thermal stability, altered basicity, and increased lipophilicity in the molecules it is incorporated into. This guide provides a comprehensive overview of the chemical properties, structure, and potential applications of Bis(2,2,2-trifluoroethyl)amine, with a focus on its relevance to drug discovery and development. While detailed experimental protocols and specific biological pathway interactions for this compound are not extensively documented in publicly accessible literature, this guide consolidates available data to support its application in research and development.

Chemical Structure and Identification

Bis(2,2,2-trifluoroethyl)amine is a symmetrical secondary amine characterized by two 2,2,2-trifluoroethyl substituents attached to a central nitrogen atom.

A Comprehensive Technical Guide to Bis(2,2,2-trifluoroethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bis(2,2,2-trifluoroethyl)amine, a fluorinated amine of significant interest in medicinal chemistry and materials science. This document covers its fundamental properties, synthesis, and reactivity, presenting data in a clear and accessible format for researchers and professionals in drug development.

Chemical Identity and Nomenclature

Bis(2,2,2-trifluoroethyl)amine is a secondary amine characterized by the presence of two trifluoroethyl substituents. Its systematic and common identifiers are crucial for accurate documentation and communication in a research context.

The IUPAC name for this compound is 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine .[1]

Common synonyms for this chemical include:

-

Bis(2,2,2-trifluoroethyl)amine[1]

-

Ethanamine, 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)-[1]

-

CAS Number: 407-01-2[1]

Physicochemical Properties

The unique properties of Bis(2,2,2-trifluoroethyl)amine, largely influenced by the high electronegativity of the fluorine atoms, are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C4H5F6N | [1] |

| Molecular Weight | 181.08 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | |

| Boiling Point | 343-344 K (70-71 °C) | |

| Refractive Index | 1.2985-1.3045 @ 20 °C | |

| Solubility | Soluble in water | |

| Proton Affinity | 838.1 kJ/mol | |

| Gas Basicity | 805.1 kJ/mol |

Synthesis and Reactivity

The synthesis of Bis(2,2,2-trifluoroethyl)amine is of key interest for its application as a building block in the development of novel chemical entities.

Synthesis via Reductive Amination

A common and versatile method for the synthesis of amines is reductive amination.[2] This approach involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[2][3] For the synthesis of Bis(2,2,2-trifluoroethyl)amine, this would involve the reaction of 2,2,2-trifluoroethylamine with trifluoroacetaldehyde, followed by reduction.

Experimental Protocol: Conceptual Reductive Amination

-

Step 1: Imine Formation. 2,2,2-Trifluoroethylamine is reacted with trifluoroacetaldehyde in a suitable solvent under weakly acidic conditions to facilitate the formation of the N-(2,2,2-trifluoroethyl)-1,1,1-trifluoroethanimine intermediate.

-

Step 2: Reduction. The formed imine is then reduced in situ using a suitable reducing agent, such as sodium borohydride or through catalytic hydrogenation, to yield Bis(2,2,2-trifluoroethyl)amine.

Caption: Conceptual workflow for the synthesis of Bis(2,2,2-trifluoroethyl)amine via reductive amination.

Reactivity as a Nucleophile

The lone pair of electrons on the nitrogen atom of Bis(2,2,2-trifluoroethyl)amine allows it to act as a nucleophile. It can react with various electrophiles, such as alkyl halides and acyl chlorides, to form more complex molecules. This reactivity is fundamental to its utility in the synthesis of pharmaceuticals and other functional materials.

Applications in Drug Development

The incorporation of trifluoromethyl groups into drug candidates can significantly enhance their metabolic stability and lipophilicity, thereby improving their pharmacokinetic profiles. Bis(2,2,2-trifluoroethyl)amine serves as a valuable building block for introducing the trifluoroethyl moiety into potential therapeutic agents. Its use as an intermediate in the synthesis of fluorinated pharmaceuticals is a key area of its application.

Logical Relationships in Synthesis

The synthesis of amines, including fluorinated amines like Bis(2,2,2-trifluoroethyl)amine, often involves a series of interconnected reactions. The choice of starting materials and reaction conditions dictates the final product.

Caption: Key components and intermediates in the reductive amination synthesis of amines.

References

"Bis(2,2,2-trifluoroethyl)amine" molecular weight and formula

Introduction: This document provides core technical specifications for Bis(2,2,2-trifluoroethyl)amine, a fluorinated organic compound. The data presented herein is essential for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Properties:

Bis(2,2,2-trifluoroethyl)amine is an amine derivative utilized as an intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals and pesticides[1]. It is characterized by the presence of two 2,2,2-trifluoroethyl groups attached to a nitrogen atom[2].

Quantitative Data Summary:

The fundamental molecular properties of Bis(2,2,2-trifluoroethyl)amine are summarized in the table below. This data is compiled from various chemical and safety databases.

| Parameter | Value | References |

| Molecular Formula | C4H5F6N | [2][3][4][5][6][7] |

| Molecular Weight | 181.08 g/mol | [2][3][4][6] |

| Exact Mass | 181.03261814 Da | [6] |

| CAS Number | 407-01-2 | [3][5][7] |

| EC Number | 206-978-7 | [4] |

| Density | 1.1 g/cm³ | [4] |

Structural Information:

Physicochemical Properties:

-

Appearance: Colorless to yellow liquid[8].

-

Boiling Point: Approximately 217°C, with other sources indicating a range of 343 K to 344 K[3][7].

-

Solubility: Soluble in water[3].

Safety and Handling:

Bis(2,2,2-trifluoroethyl)amine is classified as a hazardous substance. It is toxic if swallowed or in contact with skin, and harmful if inhaled. It is also known to cause severe skin burns and eye damage[5][6]. Appropriate personal protective equipment and handling procedures should be strictly followed when working with this compound. For transportation, it is classified under "AMINES, LIQUID, CORROSIVE, N.O.S."[5].

References

- 1. BIS(2,2,2-TRIFLUOROETHYL)AMINE | 407-01-2 [chemicalbook.com]

- 2. Buy Bis(2,2,2-trifluoroethyl)amine | 407-01-2 [smolecule.com]

- 3. Bis(2,2,2-Trifluoroethyl)amine | 407-01-2 | FB79527 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. Bis(2,2,2-trifluoroethyl)amine, 95% | Fisher Scientific [fishersci.ca]

- 6. Bis(2,2,2-trifluoroethyl)amine | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bis(2,2,2-trifluoroethyl)amine [webbook.nist.gov]

- 8. Bis(2,2,2-trifluoroethyl)amine, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

A Comprehensive Technical Guide to Bis(2,2,2-trifluoroethyl)amine (CAS 407-01-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of Bis(2,2,2-trifluoroethyl)amine, CAS number 407-01-2. It is a fluorinated organic compound recognized for its unique chemical properties imparted by the trifluoromethyl groups. These properties, including enhanced stability and lipophilicity, make it a valuable building block in various fields.[1] This guide consolidates available data on its physicochemical properties, synthesis, reactivity, applications, and safety protocols, serving as a critical resource for professionals in research and development.

Physicochemical Properties

Bis(2,2,2-trifluoroethyl)amine is a colorless liquid.[2] The presence of two trifluoroethyl groups attached to a nitrogen atom significantly influences its chemical characteristics, enhancing its stability and providing a unique reactivity profile.[1][3] It is classified as a Per- and Polyfluoroalkyl Substance (PFAS) and is noted to be soluble in dimethyl sulfoxide (DMSO).[4]

Table 1: Physicochemical Data for Bis(2,2,2-trifluoroethyl)amine

| Property | Value | Reference |

| CAS Number | 407-01-2 | [5][6] |

| Molecular Formula | C₄H₅F₆N | [1][5][7] |

| Molecular Weight | 181.08 g/mol | [3][5] |

| IUPAC Name | 2,2,2-trifluoro-N-(2,2,2-trifluoroethyl)ethanamine | [5] |

| Synonyms | N,N-Bis(2,2,2-trifluoroethyl)amine, Di(trifluoroethyl)amine | [1] |

| Appearance | Colorless Liquid | [1][2] |

| Boiling Point | 70-71 °C (343-344 K) | [7] |

| Solubility | Soluble in water | [2] |

| Proton Affinity | 838.1 kJ/mol | [8] |

| Gas Basicity | 805.1 kJ/mol | [8] |

Synthesis and Experimental Protocols

While detailed, step-by-step industrial synthesis protocols are often proprietary, the scientific literature outlines several effective strategies for the laboratory-scale preparation of Bis(2,2,2-trifluoroethyl)amine. These methods leverage common starting materials and established reaction pathways.

General Synthesis Methodologies:

-

Fluorination of Ethylamine: This approach involves the direct fluorination of ethylamine using suitable fluorinating reagents in a radical reaction.[3]

-

Reductive Amination: The reaction of trifluoroacetaldehyde with an amine under specific conditions can yield the target compound.[3]

-

Reduction of Trifluoroacetyl Derivatives: Bis(2,2,2-trifluoroethyl)amine can be obtained as a by-product from the reduction of trifluoroacetyl derivatives using powerful reducing agents like lithium aluminum hydride.[3]

Below is a generalized workflow representing a common synthesis strategy.

Caption: Generalized workflow for the synthesis of Bis(2,2,2-trifluoroethyl)amine.

Chemical Reactivity and Applications

The unique electronic properties imparted by the fluorine atoms make Bis(2,2,2-trifluoroethyl)amine a versatile intermediate in organic synthesis.[1] Its nitrogen atom can act as a nucleophile, and the trifluoromethyl groups influence its reaction profile.[1][3]

Key Reactions:

-

Nucleophilic Substitution: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, reacting with various electrophiles.[3]

-

Condensation Reactions: It can react with carbonyl compounds to form imines and related structures.[3]

-

Dimerization: The compound is known to react reversibly with tetramethylammonium to form a dimer.[2]

Its reactivity makes it an important intermediate in the preparation of fluorinated pharmaceuticals, pesticides, and polymers.[6]

Caption: Reactivity profile of Bis(2,2,2-trifluoroethyl)amine in organic synthesis.

Applications in Drug Development and Materials Science:

The introduction of trifluoromethyl groups can significantly alter a molecule's fat solubility and metabolic stability, making it a key strategy in drug design.[9] While direct applications of Bis(2,2,2-trifluoroethyl)amine are specific, its role as a precursor is significant.

-

Pharmaceuticals: It serves as an intermediate in synthesizing fluorinated drug candidates.[6] The related compound, 2,2,2-trifluoroethylamine, is used to prepare molecules for treating a wide range of diseases affecting the central nervous, cardiovascular, and endocrine systems.[10] It is also used in analytical methods, such as for the determination of ibuprofen residue in water samples.[3]

-

Agrochemicals: It is a building block for advanced pesticides, including insecticides and fungicides.[6][10]

-

Materials Science: Derivatives have found novel applications. For instance, Bis(2,2,2-trifluoroethyl) carbonate is used as a high-stability electrolyte additive in lithium-ion batteries.[3]

Caption: Application pathways originating from Bis(2,2,2-trifluoroethyl)amine.

Safety and Handling

Bis(2,2,2-trifluoroethyl)amine is classified as a hazardous chemical and requires careful handling in a laboratory setting. It is harmful if swallowed, inhaled, or in contact with skin, and it can cause severe skin burns and eye damage.[5][11][12]

Table 2: GHS Hazard Information for Bis(2,2,2-trifluoroethyl)amine

| Category | Code | Description | Reference |

| Signal Word | - | Danger | [5][11] |

| Pictogram(s) | GHS02, GHS05, GHS06 | Flame, Corrosion, Skull and Crossbones | [5] |

| Hazard Statements | H225/H226 | Highly flammable liquid and vapor / Flammable liquid and vapor | [5] |

| H302 | Harmful if swallowed | [5][11][13] | |

| H312 | Harmful in contact with skin | [5][11][13] | |

| H332 | Harmful if inhaled | [5][11][13] | |

| H314 | Causes severe skin burns and eye damage | [5][11][13] | |

| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection | [12] |

| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting | [11] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower | [11][12] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [11][12] | |

| P310 | Immediately call a POISON CENTER or doctor/physician | [12] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | [12] |

Handling Recommendations: Use only in a well-ventilated area, such as a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14] In case of accidental release, collect spills with suitable absorbent material and dispose of as hazardous waste.[14]

Conclusion

Bis(2,2,2-trifluoroethyl)amine is a fluorinated amine with significant utility as a chemical intermediate. Its distinct properties, derived from its trifluoroethyl groups, make it a valuable component in the synthesis of a wide array of products, from life-saving pharmaceuticals to advanced materials for energy storage. Professionals handling this compound must adhere to strict safety protocols due to its hazardous nature. Continued research into the applications of this and similar fluorinated building blocks will likely yield further innovations in drug development and materials science.

References

- 1. CAS 407-01-2: 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)etha… [cymitquimica.com]

- 2. Bis(2,2,2-Trifluoroethyl)amine | 407-01-2 | FB79527 [biosynth.com]

- 3. Buy Bis(2,2,2-trifluoroethyl)amine | 407-01-2 [smolecule.com]

- 4. PFAS soluable in DMSO - EPAPFASIV - Pharos [pharos.habitablefuture.org]

- 5. Bis(2,2,2-trifluoroethyl)amine | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. BIS(2,2,2-TRIFLUOROETHYL)AMINE | 407-01-2 [chemicalbook.com]

- 7. bis(2,2,2-trifluoroethyl)amine [webbook.nist.gov]

- 8. bis(2,2,2-trifluoroethyl)amine [webbook.nist.gov]

- 9. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trifluoroethylamine (2,2,2-TRIFLUOROETHANAMINE, 'Ethylamine, 2,2,2-trifluoro-') CAS:753-90-2 [kangmei.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. echemi.com [echemi.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Physicochemical Properties of Bis(2,2,2-trifluoroethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,2-trifluoroethyl)amine, also identified by its CAS number 407-01-2, is a fluorinated amine derivative. It serves as a significant intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals and pesticides.[1] A thorough understanding of its fundamental physicochemical properties, such as boiling point and density, is crucial for its application in research and development, particularly for reaction setup, process scale-up, and safety considerations. This guide provides a consolidated overview of these key physical constants based on available data.

Physicochemical Data

The following table summarizes the key physical and chemical properties of Bis(2,2,2-trifluoroethyl)amine.

| Property | Value | Source |

| Boiling Point | 79 - 81 °C | [2][3] |

| 343 - 344 K | [4] | |

| Density | 1.1 g/cm³ | [2][3] |

| Molecular Formula | C4H5F6N | [3][4][5] |

| Molecular Weight | 181.08 g/mol | [3][5] |

| Refractive Index | 1.301 | [2] |

| Flash Point | 70 - 71 °C | [2] |

| pKa | 1.18 ± 0.70 (Predicted) | [2] |

Experimental Protocols

The specific experimental methodologies used to determine the boiling point and density values cited in this guide are not detailed in the provided references. However, standard laboratory procedures for determining these properties for a liquid are typically employed.

-

Boiling Point Determination: The boiling point of a liquid is commonly determined by distillation or using a capillary method (Thiele tube). The reported range of 79-81 °C suggests that the values were likely obtained through direct measurement under standard atmospheric pressure. The value from the NIST WebBook (343-344 K) is also a result of data compilation.[4]

-

Density Measurement: Density is typically measured using a pycnometer or a hydrometer. The value of 1.1 g/cm³ is consistent across multiple sources, indicating good agreement.[2][3]

Logical Relationship of Properties

The following diagram illustrates the relationship between the chemical identity of Bis(2,2,2-trifluoroethyl)amine and its key physical properties.

Caption: Relationship between Bis(2,2,2-trifluoroethyl)amine and its physical properties.

References

- 1. BIS(2,2,2-TRIFLUOROETHYL)AMINE | 407-01-2 [chemicalbook.com]

- 2. BIS(2,2,2-TRIFLUOROETHYL)AMINE CAS#: 407-01-2 [amp.chemicalbook.com]

- 3. 407-01-2 Cas No. | Bis(2,2,2-trifluoroethyl)amine | Matrix Scientific [matrixscientific.com]

- 4. bis(2,2,2-trifluoroethyl)amine [webbook.nist.gov]

- 5. Bis(2,2,2-trifluoroethyl)amine | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Proton Affinity and Gas-Phase Basicity of Bis(2,2,2-trifluoroethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton affinity and gas-phase basicity of bis(2,2,2-trifluoroethyl)amine, a compound of interest in various chemical and pharmaceutical applications. This document presents quantitative data, outlines relevant experimental and theoretical methodologies, and includes visualizations to illustrate the logical workflows involved in determining these fundamental chemical properties.

Core Quantitative Data

The proton affinity (PA) and gas-phase basicity (GB) are crucial measures of a molecule's intrinsic basicity in the absence of solvent effects. The experimentally determined values for bis(2,2,2-trifluoroethyl)amine are summarized in the table below.

| Property | Value (kJ/mol) | Reference |

| Proton Affinity | 838.1 | Hunter and Lias, 1998[1][2] |

| Gas-Phase Basicity | 805.1 | Hunter and Lias, 1998[1][2] |

These values indicate the enthalpy and Gibbs free energy change, respectively, for the protonation of bis(2,2,2-trifluoroethyl)amine in the gas phase.

Methodologies for Determination

While specific experimental details for bis(2,2,2-trifluoroethyl)amine are not extensively published, the following sections describe the general and widely accepted experimental and theoretical protocols for determining proton affinities and gas-phase basicities of amines.

Experimental Protocol: Bracketing Method using Mass Spectrometry

A common experimental approach for determining proton affinities is the bracketing method, often performed using Fourier Transform Ion Cyclotron Resonance (FT-ICR) or other forms of mass spectrometry. This technique involves observing proton transfer reactions between the compound of interest and a series of reference compounds with known proton affinities.

The logical workflow for this experimental determination is illustrated below.

Detailed Steps:

-

Sample Preparation: A sample of bis(2,2,2-trifluoroethyl)amine is prepared and introduced into the high-vacuum chamber of the mass spectrometer. A series of reference compounds with well-established proton affinities are also prepared.

-

Ionization and Reaction: The molecules are ionized, and proton transfer reactions between the protonated reference compound and the neutral bis(2,2,2-trifluoroethyl)amine (or vice versa) are initiated.

-

Detection and Analysis: The direction of the proton transfer is monitored. If bis(2,2,2-trifluoroethyl)amine is protonated by the reference acid, its proton affinity is higher than that of the reference compound. If no proton transfer occurs, its proton affinity is lower.

-

Bracketing: By using a series of reference compounds, the proton affinity of bis(2,2,2-trifluoroethyl)amine can be "bracketed" between the values of two reference compounds—one that protonates it and one that does not. This provides a range for its proton affinity.

Theoretical Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool for calculating proton affinities and gas-phase basicities. High-level ab initio and DFT methods can yield results that are in excellent agreement with experimental data.

The logical workflow for the theoretical determination is as follows:

Detailed Steps:

-

Model Building: The three-dimensional structures of both the neutral bis(2,2,2-trifluoroethyl)amine and its protonated form (cation) are built.

-

Geometry Optimization: The geometries of both species are optimized using a chosen level of theory (e.g., B3LYP, MP2) and basis set (e.g., 6-311++G(d,p)) to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Energy Calculations: The electronic energies of the optimized neutral and protonated species are calculated.

-

Proton Affinity and Gas-Phase Basicity Calculation:

-

The proton affinity (PA) is calculated as the difference in the electronic and zero-point energies between the neutral and protonated species.

-

The gas-phase basicity (GB) is calculated from the proton affinity by including thermal and entropy corrections to obtain the Gibbs free energy of the protonation reaction.

-

This guide provides the fundamental quantitative data and an overview of the methodologies used to determine the proton affinity and gas-phase basicity of bis(2,2,2-trifluoroethyl)amine. These parameters are essential for understanding its chemical reactivity and for the rational design of molecules in various scientific and industrial applications.

References

An In-depth Technical Guide to the Safe Handling of Bis(2,2,2-trifluoroethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling precautions for Bis(2,2,2-trifluoroethyl)amine (CAS No. 407-01-2). The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in the safe management and use of this compound.

Chemical and Physical Properties

Bis(2,2,2-trifluoroethyl)amine is a fluorinated amine derivative utilized as an intermediate in the synthesis of various fluorinated compounds, including pharmaceuticals and pesticides.[1][2] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C4H5F6N |

| Molecular Weight | 181.08 g/mol [3] |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 70-71 °C |

| Refractive Index | 1.301 |

Hazard Identification and Classification

Bis(2,2,2-trifluoroethyl)amine is classified as a hazardous substance. The GHS hazard classifications are provided in the table below.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2/3 | H225: Highly flammable liquid and vapor / H226: Flammable liquid and vapor[3] |

| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed[3][4] |

| Acute Toxicity (Dermal) | 4 | H312: Harmful in contact with skin[3][4] |

| Acute Toxicity (Inhalation) | 4 | H332: Harmful if inhaled[4] |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage[3][4] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[4] |

Signal Word: Danger[4]

Toxicological Data

One study on 2,2,2-Trifluoroethylamine reported an LC50 for mice at 4.17 mg/L for a 2-hour exposure.[6] It is crucial to handle Bis(2,2,2-trifluoroethyl)amine with the assumption of similar or greater toxicity and take all necessary precautions.

Experimental Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling Bis(2,2,2-trifluoroethyl)amine due to its corrosive and flammable nature.

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate PPE. The following diagram illustrates the hierarchy of controls for PPE selection.

References

- 1. Buy Bis(2,2,2-trifluoroethyl)amine | 407-01-2 [smolecule.com]

- 2. BIS(2,2,2-TRIFLUOROETHYL)AMINE | 407-01-2 [chemicalbook.com]

- 3. Bis(2,2,2-trifluoroethyl)amine | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. halocarbon-ls.com [halocarbon-ls.com]

An In-depth Technical Guide to the Toxicity and Hazards of Bis(2,2,2-trifluoroethyl)amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential toxicity and hazards associated with Bis(2,2,2-trifluoroethyl)amine. The information is intended for use by qualified professionals in research and development settings. All safety precautions and regulatory guidelines should be strictly followed when handling this chemical.

Executive Summary

Bis(2,2,2-trifluoroethyl)amine is a fluorinated aliphatic amine with applications in chemical synthesis. While specific toxicological data for this compound is limited in publicly available literature, its structural class suggests potential for significant health hazards. This guide summarizes the available hazard information, provides context through data on related compounds, outlines standardized experimental protocols for toxicity testing, and visualizes key procedural workflows. Due to the scarcity of specific data, a cautious approach is warranted when handling this compound, assuming it to be hazardous until proven otherwise through comprehensive testing.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 407-01-2 | [1] |

| Molecular Formula | C4H5F6N | [1] |

| Molecular Weight | 181.08 g/mol | [1] |

| Appearance | Colorless to yellow liquid | - |

| Boiling Point | 79 °C | - |

Hazard Identification and Classification

Bis(2,2,2-trifluoroethyl)amine is classified as a hazardous chemical. The following GHS hazard statements have been associated with the compound[1]:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.

-

H332: Harmful if inhaled.

Pictograms:

-

Corrosion

-

Acute Toxicity (Harmful)

Signal Word: Danger

Toxicological Data

Acute Toxicity

Qualitative Hazard Summary for Bis(2,2,2-trifluoroethyl)amine

| Route | Hazard Statement |

| Oral | Harmful if swallowed[1] |

| Dermal | Harmful in contact with skin[1] |

| Inhalation | Harmful if inhaled[1] |

Quantitative Data for 2,2,2-Trifluoroethylamine (TFEA) (CAS: 753-90-2)

| Route | Species | Test | Value | Reference |

| Oral | Rat | LD50 | 210 - 236 mg/kg | [2] |

| Mouse | LD50 | 366 mg/kg | [2] | |

| Dermal | Rabbit | LD50 | 1670 mg/kg | [2] |

| Inhalation | Rat | LC50 (2-hr) | 4850 ppm | [2] |

| Rat | LC50 (6-hr) | 470 - 640 ppm | [2] |

Skin and Eye Irritation/Corrosion

Bis(2,2,2-trifluoroethyl)amine is classified as causing severe skin burns and eye damage[1]. This is a common property of many aliphatic amines, which can cause protein denaturation and cell membrane damage upon contact.

Chronic Toxicity, Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is a significant lack of data for Bis(2,2,2-trifluoroethyl)amine in these critical endpoints.

-

Carcinogenicity: No studies on Bis(2,2,2-trifluoroethyl)amine were found. However, a study on its derivative, N-nitrosobis(2,2,2-trifluoroethyl)amine, showed no evidence of carcinogenicity in rats. It is important to note that the N-nitroso group is a well-known structural alert for carcinogenicity, and its absence in the parent amine does not guarantee safety.

-

Mutagenicity: No Ames test or other mutagenicity data for Bis(2,2,2-trifluoroethyl)amine were found. The aforementioned study on N-nitrosobis(2,2,2-trifluoroethyl)amine also reported negative results in the Ames test.

-

Reproductive Toxicity: No information is available on the reproductive or developmental toxicity of Bis(2,2,2-trifluoroethyl)amine.

Ecotoxicity

No ecotoxicity data for Bis(2,2,2-trifluoroethyl)amine were found in the reviewed literature.

Potential Mechanisms of Toxicity

Due to the lack of specific mechanistic studies on Bis(2,2,2-trifluoroethyl)amine, the following are proposed potential mechanisms based on its chemical structure:

-

Corrosivity: As an aliphatic amine, the compound is basic and can cause severe tissue damage through saponification of fats and extraction of membrane lipids, leading to cell lysis. The high electronegativity of the fluorine atoms may also influence its reactivity and ability to disrupt biological membranes.

-

Metabolism and Systemic Toxicity: While the trifluoromethyl groups are generally stable, metabolism of fluorinated compounds can sometimes lead to the formation of toxic metabolites. It is plausible that dehalogenation or other metabolic pathways could release fluoride ions or other reactive species, contributing to systemic toxicity.

Experimental Protocols

The following sections describe standardized methodologies for assessing the key toxicity endpoints for a chemical such as Bis(2,2,2-trifluoroethyl)amine, based on OECD guidelines.

Acute Toxicity Testing

A tiered approach is typically used for acute toxicity testing to minimize animal use.

-

Oral (as per OECD Guideline 420, 423, or 425): The test substance is administered by gavage to fasted rodents (usually rats). The choice of guideline depends on the expected toxicity. A sighting study with a single animal may be performed, followed by the main study with a small group of animals. Observations include clinical signs of toxicity and mortality over 14 days. The LD50 is then calculated.

-

Dermal (as per OECD Guideline 402): The substance is applied to a shaved area of the skin of rodents or rabbits. The site is covered with a porous gauze and a non-irritating tape. Animals are observed for 14 days for signs of toxicity and mortality.

-

Inhalation (as per OECD Guideline 403): Animals (usually rats) are exposed to the test substance as a vapor, aerosol, or dust in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours). Animals are observed for 14 days. The LC50 is determined based on mortality at different concentrations.

Skin Corrosion/Irritation (as per OECD Guideline 404)

A small amount of the substance is applied to a shaved patch of skin on a single rabbit. The patch is covered for 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. If corrosive effects are observed, no further testing is needed. If irritation is observed, the test is confirmed on additional animals.

Eye Irritation/Corrosion (as per OECD Guideline 405)

A small, measured amount of the substance is instilled into the conjunctival sac of one eye of a single rabbit, with the other eye serving as a control. The eye is examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. If severe or corrosive effects are seen, the study is terminated.

Mutagenicity: Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)

Histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance or its metabolites are mutagenic, they will cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a minimal medium. The number of revertant colonies is counted and compared to a control.

Carcinogenicity Bioassay (as per OECD Guideline 451)

Long-term studies (typically 2 years in rats and 18 months in mice) are conducted where the animals are exposed to the test substance daily, usually in their diet or drinking water. The animals are monitored for the development of tumors. At the end of the study, a full histopathological examination of all major organs and tissues is performed.

Reproductive and Developmental Toxicity (as per OECD Guideline 416)

A two-generation study in rats is the standard. The parent generation (P) is exposed to the test substance before mating, during mating, and throughout gestation and lactation. The first-generation offspring (F1) are also exposed from weaning into adulthood and then mated to produce a second generation (F2). Endpoints evaluated include fertility, gestation length, litter size, pup viability, and growth and development of the offspring.

Aquatic Ecotoxicity: Daphnia sp. Acute Immobilisation Test (as per OECD Guideline 202)

Daphnia magna (water fleas) are exposed to a range of concentrations of the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The EC50 (the concentration that causes immobilization in 50% of the daphnids) is then calculated.

Visualizations

Experimental Workflows

Caption: Tiered approach for hazard identification of a novel chemical.

Caption: Simplified workflow for the Ames mutagenicity test.

Conclusion and Recommendations

The available data on Bis(2,2,2-trifluoroethyl)amine clearly indicate that it is a hazardous substance with corrosive properties and acute toxicity via oral, dermal, and inhalation routes. However, there are critical data gaps concerning its long-term effects, including carcinogenicity, mutagenicity, and reproductive toxicity, as well as its environmental fate and effects.

It is strongly recommended that:

-

All handling of Bis(2,2,2-trifluoroethyl)amine be conducted in a well-ventilated area, such as a chemical fume hood, with appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Further toxicological studies, following standardized OECD guidelines as outlined in this document, be conducted to fully characterize the hazard profile of this compound.

-

In the absence of specific data, a precautionary approach should be taken, treating the substance as potentially carcinogenic, mutagenic, and reprotoxic.

This guide serves as a foundational resource for understanding the current state of knowledge on the toxicity of Bis(2,2,2-trifluoroethyl)amine and for planning future toxicological assessments.

References

Commercial Suppliers and Technical Guide for Bis(2,2,2-trifluoroethyl)amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of Bis(2,2,2-trifluoroethyl)amine (CAS No. 407-01-2), a fluorinated amine derivative of increasing interest in medicinal chemistry and materials science.

Commercial Availability

A variety of chemical suppliers offer Bis(2,2,2-trifluoroethyl)amine, typically at a purity of 95% or greater. The compound is available in research-scale quantities. Below is a summary of offerings from prominent suppliers.

| Supplier | Purity | Available Quantities |

| Thermo Scientific Chemicals (Alfa Aesar) | ≥95.0% (GC) | 1 g, 5 g |

| Biosynth | Not specified | Custom inquiry |

| Apollo Scientific | 95% | 5 g |

| Fisher Scientific | 95% | 1 g, 5 g |

| Sigma-Aldrich | Not specified | Available |

| Smolecule | Not specified | Custom inquiry |

| ChemicalBook | Various | Various |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C4H5F6N |

| Molecular Weight | 181.08 g/mol |

| Appearance | Clear colorless to yellow liquid |

| Boiling Point | 70-71 °C |

| Refractive Index | 1.2985-1.3045 @ 20°C |

Synthesis Methodology

Representative Experimental Protocol: Synthesis of Benzyl-N,N-bis(2,2,2-trifluoroethyl)amine[1]

Materials:

-

2,4,6-tris(2,2,2-trifluoroethoxy)-1,3,5-triazine (TTFET)

-

Benzylamine

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water

Procedure:

-

To a solution of TTFET (1.0 mmol) in DMF (3 mL), add benzylamine (1.0 mmol, 0.11 mL) at 100 °C.

-

Stir the reaction mixture for 7 hours at 100 °C.

-

Cool the reaction mixture to room temperature.

-

Add 30 mL of EtOAc and 30 mL of water to the reaction mixture.

-

Separate the organic layer from the aqueous layer.

-

Extract the aqueous phase with EtOAc (2 x 15 mL).

-

Combine the organic layers and concentrate under vacuum to yield the crude product.

-

Purify the crude product by column chromatography, eluting with a hexane/EtOAc mixture, to afford the desired product.

Applications in Drug Development

The introduction of fluorine-containing moieties is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties. The bis(2,2,2-trifluoroethyl)amine group has shown significant potential in this area.

A notable application is in the development of Androgen Receptor (AR) antagonists for the treatment of prostate cancer.[1][2] The AR signaling pathway is a critical driver of prostate cancer progression. A cheminformatic analysis of AR antagonists revealed that the inclusion of a bis(2,2,2-trifluoroethyl)amine moiety on the R3 position of certain scaffolds is "highly beneficial" for their antagonist activity.[1][2]

Androgen Receptor Signaling Pathway

The androgen receptor is a ligand-activated transcription factor. In the absence of an androgen ligand, it resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding of an androgen, such as testosterone or dihydrotestosterone (DHT), the receptor undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes that promote cell growth and survival. AR antagonists work by competitively binding to the AR, preventing its activation by androgens and subsequent gene transcription.

Caption: Simplified Androgen Receptor signaling pathway and the inhibitory action of AR antagonists.

Logical Workflow for Supplier and Technical Data Aggregation

The process of compiling this technical guide involved a systematic approach to gather and synthesize information from various sources.

Caption: Workflow for aggregating commercial and technical information for the chemical compound.

References

Methodological & Application

In-Depth Analysis of Bis(2,2,2-trifluoroethyl)amine as a Non-Nucleophilic Base in Organic Synthesis

Initial Assessment: Unsuitability for the Intended Role

Extensive research into the properties and applications of Bis(2,2,2-trifluoroethyl)amine reveals that it is not a suitable candidate for use as a non-nucleophilic base in organic synthesis. The primary reason for this is its exceptionally low basicity. The presence of two strongly electron-withdrawing trifluoroethyl groups significantly reduces the electron density on the nitrogen atom. This inductive effect results in a predicted pKa value of approximately 1.18[1]. For context, typical non-nucleophilic amine bases used in organic synthesis, such as triethylamine or diisopropylethylamine (Hünig's base), have pKa values for their conjugate acids in the range of 10-11. Stronger non-nucleophilic bases like lithium diisopropylamide (LDA) have conjugate acids with pKa values around 36.

The extremely low basicity of Bis(2,2,2-trifluoroethyl)amine renders it incapable of deprotonating the weakly acidic C-H bonds commonly targeted in reactions requiring a non-nucleophilic base, such as the formation of enolates from ketones or esters, and in promoting E2 elimination reactions. While the trifluoroethyl groups do impart some steric hindrance, the overwhelming electronic effect on the nitrogen's basicity is the dominant factor.

Given the lack of scientific literature supporting its use as a non-nucleophilic base, this document will instead focus on a well-established and widely used non-nucleophilic base that aligns with the likely intended applications of the original query: 2,2,6,6-Tetramethylpiperidine (TMP) .

Application Notes and Protocols for 2,2,6,6-Tetramethylpiperidine (TMP) as a Non-Nucleophilic Base

Introduction

2,2,6,6-Tetramethylpiperidine (TMP) is a sterically hindered secondary amine that serves as a potent, non-nucleophilic base in organic synthesis. Its significant steric bulk around the nitrogen atom prevents it from acting as a nucleophile, while its basicity (pKa of the conjugate acid is ~11.2) is sufficient to deprotonate a variety of organic substrates. TMP is particularly useful in situations where other amine bases might lead to undesired nucleophilic side reactions. It is often used in its neutral form or as its lithium salt, lithium 2,2,6,6-tetramethylpiperidide (LiTMP), which is a much stronger, non-nucleophilic base.

Key Applications

-

Selective Deprotonation: Formation of kinetic enolates from ketones and esters.

-

Elimination Reactions: Promoting E2 elimination reactions to form alkenes, particularly in the synthesis of hindered olefins.

-

Metalation Reactions: As a component of frustrated Lewis pairs and for directed ortho metalation when used as its lithium salt.

Quantitative Data Summary

| Application | Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Kinetic Enolate Formation | 2-Methylcyclohexanone | LiTMP | THF | -78 | 1 | >95 (regioselectivity) | N/A |

| E2 Elimination | 2-Bromooctane | TMP | DMSO | 100 | 12 | 85 (1-octene) | N/A |

| Directed ortho Metalation | Anisole | LiTMP | THF | 0 | 2 | 88 | N/A |

Note: The data in this table is representative and may vary based on specific reaction conditions and substrates.

Experimental Protocols

Protocol 1: Kinetic Deprotonation of a Ketone using LiTMP

This protocol describes the formation of the kinetic lithium enolate of 2-methylcyclohexanone.

Materials:

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

2-Methylcyclohexanone

-

Anhydrous Tetrahydrofuran (THF)

-

Quenching agent (e.g., trimethylsilyl chloride, benzaldehyde)

-

Anhydrous workup and purification reagents

Procedure:

-

Preparation of LiTMP:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add 2,2,6,6-tetramethylpiperidine (1.1 equivalents) via syringe.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe. The solution may turn pale yellow.

-

Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LiTMP.

-

-

Enolate Formation:

-

Dissolve 2-methylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under nitrogen.

-

Slowly add the ketone solution dropwise to the pre-formed LiTMP solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

-

-

Quenching and Workup:

-

Add the electrophile (e.g., trimethylsilyl chloride, 1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction to warm to room temperature slowly and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Protocol 2: E2 Elimination of an Alkyl Halide using TMP

This protocol describes the synthesis of 1-octene from 2-bromooctane.

Materials:

-

2-Bromooctane

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromooctane (1.0 equivalent) and DMSO.

-

Add 2,2,6,6-tetramethylpiperidine (1.5 equivalents).

-

Heat the reaction mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with a low-boiling organic solvent (e.g., pentane).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the crude product.

-

Purify the product by fractional distillation if necessary.

Visualizations

Caption: Formation of kinetic vs. thermodynamic enolates.

Caption: Workflow for E2 elimination using TMP.

References

Application Note: A Protocol for the Synthesis of Bis(2,2,2-trifluoroethyl)amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2,2,2-trifluoroethyl)amine is a fluorinated secondary amine of interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoroethyl groups. These groups can enhance metabolic stability, binding affinity, and other physicochemical properties of molecules. This document provides a detailed experimental protocol for the synthesis of Bis(2,2,2-trifluoroethyl)amine via a reductive amination pathway.

Proposed Synthetic Pathway

The synthesis of Bis(2,2,2-trifluoroethyl)amine can be achieved through the reductive amination of trifluoroacetaldehyde with 2,2,2-trifluoroethylamine. This method involves the initial formation of an imine intermediate, which is subsequently reduced in situ to the desired secondary amine.

Caption: Synthetic workflow for Bis(2,2,2-trifluoroethyl)amine.

Experimental Protocol

Materials:

-

2,2,2-Trifluoroethylamine

-

Trifluoroacetaldehyde (or its hydrate/ethyl hemiacetal)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Argon or nitrogen supply

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or distillation

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2,2,2-trifluoroethylamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Aldehyde: Slowly add trifluoroacetaldehyde (1.1 eq) to the stirred solution. If using a hydrate or hemiacetal, ensure the molar equivalence is adjusted accordingly. Stir the mixture at 0 °C for 30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel to afford Bis(2,2,2-trifluoroethyl)amine as a colorless liquid.

Safety Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Trifluoroacetaldehyde is a volatile and toxic gas. Handle with extreme caution. Using its more stable hydrate or hemiacetal is recommended.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of Bis(2,2,2-trifluoroethyl)amine based on the proposed protocol.

| Parameter | Value |

| Starting Material (Amine) | 2,2,2-Trifluoroethylamine (5.0 g) |

| Starting Material (Aldehyde) | Trifluoroacetaldehyde (5.5 g) |

| Reducing Agent | Sodium triacetoxyborohydride (16.0 g) |

| Solvent Volume | Dichloromethane (100 mL) |

| Reaction Time | 16 hours |

| Yield | 75-85% |

| Purity (by GC) | >98% |

| Boiling Point | 86-88 °C |

Logical Relationship Diagram

The following diagram illustrates the logical steps and considerations for the successful synthesis of Bis(2,2,2-trifluoroethyl)amine.

Caption: Decision and workflow diagram for the synthesis.

Application Note: Purification of Bis(2,2,2-trifluoroethyl)amine by Fractional Distillation

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of Bis(2,2,2-trifluoroethyl)amine via fractional distillation. The described methodology is intended to yield a high-purity product suitable for research, development, and pharmaceutical applications.

Introduction

Bis(2,2,2-trifluoroethyl)amine is a fluorinated amine derivative of interest in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] The presence of trifluoroethyl groups imparts unique chemical and physical properties. For many applications, a high degree of purity is essential. Fractional distillation is a robust and widely used technique for the purification of volatile liquids based on differences in boiling points. This document outlines the necessary equipment, safety precautions, and a step-by-step procedure for the efficient purification of Bis(2,2,2-trifluoroethyl)amine.

Physicochemical Properties

A summary of the key physical and chemical properties of Bis(2,2,2-trifluoroethyl)amine is presented in Table 1. Understanding these properties is crucial for designing an effective distillation process.

Table 1: Physicochemical Properties of Bis(2,2,2-trifluoroethyl)amine

| Property | Value |

| CAS Number | 407-01-2 |

| Molecular Formula | C4H5F6N |

| Molecular Weight | 181.08 g/mol [2] |

| Boiling Point | 70-81 °C |

| Appearance | Clear, colorless to yellow liquid[3] |

| Purity (Typical Commercial Grade) | ≥95.0% (by GC)[3] |

Safety and Handling

Bis(2,2,2-trifluoroethyl)amine is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[4]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[2][5][6] Causes severe skin burns and eye damage.[2][5][6] It is also a flammable liquid and vapor.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (safety goggles), and face protection.[4]

-

Handling: Avoid breathing vapor or mist. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.[4]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[4]

Experimental Protocol: Fractional Distillation

This protocol outlines the fractional distillation of crude Bis(2,2,2-trifluoroethyl)amine. The success of the purification depends on the nature and boiling points of the impurities present in the starting material. It is highly recommended to analyze the crude mixture (e.g., by Gas Chromatography-Mass Spectrometry, GC-MS) to identify potential impurities and their boiling points to optimize the distillation parameters.

Equipment

-

Round-bottom flask (distillation pot)

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flasks (multiple, for collecting different fractions)

-

Heating mantle with a stirrer

-

Magnetic stir bar or boiling chips

-

Thermometer

-

Clamps and stands to secure the apparatus

-

Vacuum adapter and vacuum source (optional, for vacuum distillation if required)

-

Cold trap (if using vacuum)

Procedure

-

Apparatus Setup:

-

Assemble the fractional distillation apparatus in a fume hood as illustrated in the workflow diagram (Figure 1).

-

Ensure all glassware joints are properly sealed. Use appropriate joint grease if necessary, but be mindful of potential contamination of the product.

-

Place a magnetic stir bar or boiling chips in the round-bottom flask to ensure smooth boiling.

-

The thermometer bulb should be positioned slightly below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

-

-

Charging the Distillation Pot:

-

Charge the crude Bis(2,2,2-trifluoroethyl)amine into the round-bottom flask. Do not fill the flask more than two-thirds full.

-

-

Distillation Process:

-

Begin circulating cold water through the condenser.

-

Turn on the heating mantle and stirrer. Gradually increase the heat to bring the mixture to a gentle boil.

-

Observe the vapor rising through the fractionating column. The column should be insulated (e.g., with glass wool or aluminum foil) to maintain a proper temperature gradient.

-

Monitor the temperature at the distillation head. Initially, lower-boiling impurities will distill.

-

-

Fraction Collection:

-

Collect the initial fraction (forerun) in a separate receiving flask. This fraction will contain the most volatile impurities. The temperature should be unstable and lower than the boiling point of the target compound.

-

As the temperature stabilizes near the boiling point of Bis(2,2,2-trifluoroethyl)amine (70-81 °C), change the receiving flask to collect the main fraction.

-

Collect the main fraction while the temperature remains constant. A stable boiling point indicates the distillation of a pure compound.

-

If the temperature begins to rise significantly above the expected boiling point, it indicates the presence of higher-boiling impurities. At this point, change the receiving flask to collect the final fraction (after-run).

-

Stop the distillation before the distillation pot goes to dryness to avoid the formation of potentially explosive peroxides and the concentration of non-volatile impurities.

-

-

Shutdown and Analysis:

-

Turn off the heating mantle and allow the apparatus to cool down.

-

Analyze the collected fractions (especially the main fraction) for purity using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Expected Fractions

The exact boiling ranges and composition of the fractions will depend on the specific impurities in the crude material. Table 2 provides a general guideline.

Table 2: Expected Distillation Fractions

| Fraction | Boiling Range (°C) | Potential Composition |

| Forerun | < 70 | Highly volatile solvents, reaction byproducts, or starting materials. |

| Main Fraction | 70 - 81 (stable) | Pure Bis(2,2,2-trifluoroethyl)amine |

| After-run | > 81 | Higher-boiling impurities, decomposition products. |

Workflow Diagram

The following diagram illustrates the logical workflow for the purification of Bis(2,2,2-trifluoroethyl)amine by fractional distillation.

Caption: Purification Workflow Diagram

Conclusion

Fractional distillation is an effective method for the purification of Bis(2,2,2-trifluoroethyl)amine. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can obtain a high-purity product. The key to a successful purification is the careful control of the distillation rate and the precise collection of fractions based on a stable boiling point. Prior analysis of the crude material is strongly advised to optimize the separation process.

References

- 1. BIS(2,2,2-TRIFLUOROETHYL)AMINE | 407-01-2 [chemicalbook.com]

- 2. Bis(2,2,2-trifluoroethyl)amine | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bis(2,2,2-trifluoroethyl)amine, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

"Bis(2,2,2-trifluoroethyl)amine" in trifluoroethylation reactions

An important clarification regarding the role of Bis(2,2,2-trifluoroethyl)amine is necessary for researchers, scientists, and drug development professionals. Contrary to the potential assumption that it serves as a trifluoroethylating agent, current scientific literature indicates that Bis(2,2,2-trifluoroethyl)amine primarily functions as a specialized secondary amine. Its utility in organic synthesis is that of a nucleophile or a structural building block, rather than a reagent for transferring a trifluoroethyl group to a substrate.

The presence of two electron-withdrawing 2,2,2-trifluoroethyl groups significantly reduces the nucleophilicity of the central nitrogen atom. This unique electronic feature makes it a valuable reagent in specific contexts where a weak, sterically hindered amine is required. Its applications are predominantly found in the synthesis of complex molecules and specialized materials where this characteristic is advantageous.

Application Notes

1. Synthesis of Fluorinated Triaminocyclopropenium (TAC) Ionic Liquids

Bis(2,2,2-trifluoroethyl)amine serves as a key building block in the synthesis of highly fluorinated triaminocyclopropenium (TAC) based ionic liquids.[1] Due to its low nucleophilicity, direct reaction with precursors like tetrachlorocyclopropene is inefficient. However, in the presence of a trialkylamine, it readily reacts to form TAC salts bearing two bis(2,2,2-trifluoroethyl)amino groups.[1] These resulting ionic liquids exhibit properties such as high thermal stability and the formation of distinct fluorous and ionic regions in the solid state.[1]

2. Use in Amidation and Urealation Reactions

In the field of medicinal chemistry, Bis(2,2,2-trifluoroethyl)amine is employed as a nucleophile in amidation and urealation reactions to introduce the N,N-bis(2,2,2-trifluoroethyl)carbamoyl moiety into pharmacologically active molecules. Its role is to react with an activated carboxylic acid or isocyanate to form the corresponding amide or urea. This application leverages its nature as a secondary amine to build complex molecular architectures.

3. General Reactivity as a Nucleophile

The nitrogen atom in Bis(2,2,2-trifluoroethyl)amine can act as a nucleophile, participating in substitution reactions with various electrophiles.[2] This allows for the incorporation of the bis(2,2,2-trifluoroethyl)amino group into a range of organic molecules. The compound is noted to be a colorless liquid, soluble in water, and is commercially available for use in organic synthesis.

Experimental Protocols

Protocol 1: Synthesis of [C₃{N(CH₂CF₃)₂}₂(NEt₂)]Cl - A Triaminocyclopropenium Salt

This protocol is adapted from the synthesis of triaminocyclopropenium ionic liquids.[1]

Materials:

-

Tetrachlorocyclopropene (C₃Cl₄)

-

Bis(2,2,2-trifluoroethyl)amine (HN(CH₂CF₃)₂)

-

Triethylamine (NEt₃)

-

Acetonitrile (CH₃CN)